DM1-SMCC refers to the cytotoxic agent N²'-deacetyl-N²'-(3-mercapto-1-oxopropyl)-maytansine (DM1) conjugated to a linker molecule, succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SMCC). [, , , , , , , , , , , , , , , , , , , , , , , , ] This construct is not an independent entity but rather a component of antibody-drug conjugates (ADCs), a class of biopharmaceutical drugs designed for targeted cancer therapy. [, , , , , , , , , , , , , , , , , , , , , , , , ]
In the context of ADCs, DM1 serves as the cytotoxic payload responsible for killing cancer cells. [, , , , , , , , , , , , , , , , , , , , , , , , ] SMCC acts as a non-cleavable linker that covalently attaches DM1 to a monoclonal antibody. [, , , , , , , , , , , , , , , , , , , , , , , , ] This antibody selectively binds to specific antigens overexpressed on the surface of cancer cells, enabling targeted delivery of DM1. [, , , , , , , , , , , , , , , , , , , , , , , , ]
DM1-SMCC is a compound used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies combining monoclonal antibodies with cytotoxic drugs. The compound consists of DM1, a potent anti-cancer agent derived from maytansine, and SMCC, which is a cross-linker that facilitates the conjugation of drugs to antibodies. The resulting conjugate allows for selective delivery of the drug to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.
DM1 is sourced from natural products, specifically derived from the plant Maytenus ovatus, while SMCC (succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate) is a synthetic linker widely used in bioconjugation chemistry. The combination of these two components into DM1-SMCC enables the formation of ADCs that can effectively target specific antigens on cancer cells.
DM1-SMCC can be classified under the category of bioconjugates, specifically as an antibody-drug conjugate. It falls within the broader classification of targeted cancer therapies, which aim to improve treatment specificity and reduce side effects compared to traditional chemotherapy.
The synthesis of DM1-SMCC involves several steps, primarily focusing on the conjugation of DM1 with SMCC. This process typically employs a thiol-ene click reaction or an amide bond formation through an activated N-hydroxysuccinimide ester.
Technical Details:
The molecular structure of DM1-SMCC consists of:
The molecular weight and structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. For instance, the average molecular weight of DM1 is approximately 585 g/mol, while SMCC has a molecular weight around 400 g/mol .
The primary chemical reaction involved in the formation of DM1-SMCC is the conjugation reaction between DM1 and SMCC. This is typically achieved through:
Technical Details: Reaction conditions such as pH, temperature, and time are critical for optimizing yield and purity. Techniques like ultrafiltration are often employed post-reaction to remove unreacted components .
The mechanism by which DM1-SMCC exerts its therapeutic effects involves:
Studies have shown that ADCs like those containing DM1 exhibit significantly enhanced anti-tumor activity compared to free drugs due to their targeted delivery .
Characterization techniques such as size-exclusion chromatography can provide insights into purity and stability over time .
DM1-SMCC is primarily utilized in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: